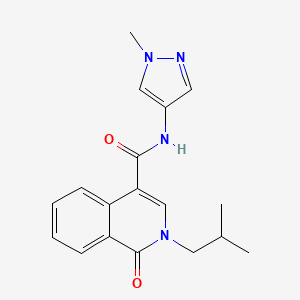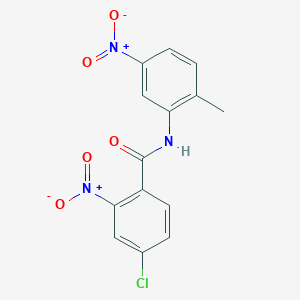![molecular formula C25H28N4O5S2 B11027613 Ethyl 4-{[8-methoxy-4,4-dimethyl-2-oxo-1-(5-oxo-2-thioxo-1,3-thiazolan-4-yliden)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11027613.png)
Ethyl 4-{[8-methoxy-4,4-dimethyl-2-oxo-1-(5-oxo-2-thioxo-1,3-thiazolan-4-yliden)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[8-methoxy-4,4-dimethyl-2-oxo-1-(5-oxo-2-thioxo-1,3-thiazolan-4-yliden)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound with a unique structure that combines multiple functional groups and heterocyclic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[8-methoxy-4,4-dimethyl-2-oxo-1-(5-oxo-2-thioxo-1,3-thiazolan-4-yliden)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate involves multiple steps, starting from readily available starting materials
Formation of the Pyrroloquinoline Core: This step involves the cyclization of a suitable precursor to form the pyrroloquinoline ring system. The reaction conditions typically include the use of a strong acid or base as a catalyst and heating to promote cyclization.
Introduction of the Thiazole Ring: The thiazole ring is introduced through a condensation reaction with a thioamide. This step requires the use of a dehydrating agent to facilitate the formation of the thiazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a suitable esterification reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the use of more efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-{[8-methoxy-4,4-dimethyl-2-oxo-1-(5-oxo-2-thioxo-1,3-thiazolan-4-yliden)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development. Its ability to interact with biological targets could make it useful in the study of various diseases.
Medicine: The compound could be explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry: The compound may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-{[8-methoxy-4,4-dimethyl-2-oxo-1-(5-oxo-2-thioxo-1,3-thiazolan-4-yliden)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This could lead to various biological effects, depending on the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Ethyl-4-{[8-Methoxy-4,4-dimethyl-2-oxo-1-(5-oxo-2-thioxo-1,3-thiazolan-4-yliden)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]chinolin-6-yl]methyl}tetrahydro-1(2H)-pyrazincarboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Chinolon-Derivate: Diese Verbindungen teilen eine ähnliche Kernstruktur und können ähnliche biologische Aktivitäten haben.
Thiazol-Derivate: Diese Verbindungen enthalten den Thiazolring und können ähnliche chemische Eigenschaften haben.
Pyrazin-Derivate: Diese Verbindungen enthalten den Pyrazinring und können ähnliche Anwendungen in Chemie und Biologie haben.
Die Einzigartigkeit von Ethyl-4-{[8-Methoxy-4,4-dimethyl-2-oxo-1-(5-oxo-2-thioxo-1,3-thiazolan-4-yliden)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]chinolin-6-yl]methyl}tetrahydro-1(2H)-pyrazincarboxylat liegt in seiner Kombination mehrerer funktioneller Gruppen und heterocyclischer Ringe, die ihm ein eigenes Set an chemischen und biologischen Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C25H28N4O5S2 |
|---|---|
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
ethyl 4-[[2-hydroxy-6-methoxy-11,11-dimethyl-3-(5-oxo-2-sulfanylidene-1,3-thiazol-4-yl)-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-9-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C25H28N4O5S2/c1-5-34-24(32)28-8-6-27(7-9-28)13-14-12-25(2,3)29-20-16(14)10-15(33-4)11-17(20)18(21(29)30)19-22(31)36-23(35)26-19/h10-12,30H,5-9,13H2,1-4H3 |
InChI-Schlüssel |
GAOXCTZWAZTPMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(N3C4=C(C=C(C=C24)OC)C(=C3O)C5=NC(=S)SC5=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11027532.png)
![4-bromo-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11027538.png)


![N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11027566.png)
![9-(4-fluorophenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11027569.png)
![1-(3-chlorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11027570.png)
![2-[acetyl(furan-2-ylmethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11027584.png)

![1H,4H-Pyrrolo[3,2,1-ij]quinolin-2-one, 4,4,6,9-tetramethyl-1-p-tolylimino-](/img/structure/B11027597.png)
![N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11027600.png)

![3-cyclopropyl-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11027627.png)

